molecular formula C19H21NO3 B2634586 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351632-19-3

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2634586
CAS No.: 1351632-19-3
M. Wt: 311.381
InChI Key: JWTXTGGBBFIMIM-UHFFFAOYSA-N
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Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a biphenyl group linked to a hydroxytetrahydro-2H-pyran moiety via a carboxamide bridge, a structural motif often explored in the development of novel therapeutic agents. The presence of the hydroxytetrahydro-2H-pyran (a tetrahydropyran or THP ring with a hydroxyl group) is a common pharmacophore found in molecules that interact with a variety of biological targets. Compounds with similar structural features, particularly the tetrahydropyran ring, have been investigated as selective agonists for receptors such as the CB2 receptor, which is a promising target for treating inflammatory pain without the psychoactive effects associated with CB1 receptor activation . Researchers can utilize this high-purity compound as a key intermediate or a building block in organic synthesis, or as a lead compound for further optimization in drug discovery projects. Its potential applications span the study of central nervous system (CNS) disorders, inflammatory pathways, and other biological processes. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(20-14-19(22)10-12-23-13-11-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTXTGGBBFIMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the biphenyl ring.

Mechanism of Action

The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Cyclic Amine Substitutions

Several N-substituted [1,1'-biphenyl]-4-carboxamides with cyclic amines have been synthesized and characterized (Table 1):

Compound Name Substituent Yield (%) Key Properties Source
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Cyclooctyl 50 Hydrophobic, bulky substituent
N-(Decahydronaphthalen-1-yl)-... (8) Decahydronaphthalen-1-yl 84 Rigid polycyclic structure
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-... (9) Tetrahydronaphthalen-1-yl 69 Partially aromatic, moderate logP
Target Compound 4-Hydroxytetrahydro-2H-pyran-4-ylmethyl N/A Polar hydroxyl group, moderate logP -

Key Differences :

  • The target compound’s hydroxytetrahydro-2H-pyran group introduces polarity via the hydroxyl group, contrasting with the purely hydrophobic cyclooctyl or decahydronaphthalenyl substituents. This may enhance aqueous solubility and facilitate interactions with polar enzyme active sites .

Analogues with Heterocyclic and Aromatic Modifications

Heterocyclic Substituents
  • N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401) :

    • Molecular Weight: 280.35; logP: 4.005; Polar Surface Area: 33.536 Ų .
    • The thiazole ring introduces sulfur-mediated interactions (e.g., van der Waals, hydrogen bonding) and may enhance binding to metal-containing enzymes.
  • 4'-(Hexyloxy)-N-(4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide: Features a hexyloxy chain and phenolic hydroxyl group, increasing hydrophobicity (logP >4) while retaining hydrogen-bonding capacity .

Comparison with Target Compound :

  • The target compound’s hydroxytetrahydro-2H-pyran substituent balances hydrophilicity (via hydroxyl) and moderate lipophilicity (tetrahydropyran), offering a logP likely between 3–4, similar to Y030-2401 but with reduced aromaticity compared to hexyloxy derivatives .
Fluorinated and Methoxy-Substituted Analogues
  • 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-... (19a) :
    • Molecular Weight: 366.4; Melting Point: 125–127°C; MS: [M+H]⁺ 366 .
  • 4'-Methoxy-N-(4-methoxyphenyl)-N-methyl-... (12a) :
    • Molecular Weight: 348.4; MS: [M+H]⁺ 348 .

Key Differences :

  • Fluorine and methoxy groups in 19a and 12a enhance electronic effects (e.g., electron withdrawal/donation) and metabolic stability. The target compound’s hydroxyl group may confer stronger hydrogen-bonding capacity but lower stability under acidic conditions .
Table 2: Comparative Physicochemical Data
Compound Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound ~355 (estimated) ~3.5 2 (amide + hydroxyl) ~60
N-(1,3-Thiazol-2-yl)-... (Y030-2401) 280.35 4.005 1 33.5
4'-(Hexyloxy)-N-(4-hydroxyphenyl)-... ~407 >4.0 2 ~70
N-Cyclooctyl-... (7) ~347 ~5.0 1 ~20

Implications :

  • The target compound’s higher polar surface area (~60 Ų) compared to cyclooctyl (7) and thiazole (Y030-2401) derivatives suggests improved solubility and membrane permeability .
  • Moderate logP (~3.5) may optimize blood-brain barrier penetration for CNS targets compared to highly lipophilic analogues .

Biological Activity

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, a complex organic compound, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The compound features a biphenyl core linked to a tetrahydropyran ring, characterized by the following molecular formula:

  • Molecular Formula : C19H21NO3
  • Molecular Weight : 311.37 g/mol

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Tetrahydropyran Ring : Achieved through cyclization of 5-hydroxypentanal under acidic conditions.
  • Biphenyl Attachment : Introduced via a coupling reaction (e.g., Suzuki coupling) using palladium catalysts.
  • Amidation Reaction : Formation of the carboxamide group using an amine and a carboxylic acid derivative under dehydrating conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The unique structural features enable binding to these targets, modulating their activity, and triggering downstream signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest efficacy in inhibiting cancer cell proliferation in vitro.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in animal models, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity : In vitro tests revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, suggesting its role as a candidate for further anticancer drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-N-methyl-4-pyridazinecarboxamideTetrahydropyran ringModerate anti-inflammatory
N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamideTetrahydropyran ringAnticancer properties
N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamideBicyclic structureLimited biological data

This comparative analysis highlights the unique biological profile of this compound relative to similar compounds.

Q & A

Basic: What synthetic strategies are optimal for preparing biphenyl carboxamide derivatives like N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide?

Answer:
The synthesis typically involves coupling a biphenyl-4-carboxylic acid derivative with a substituted amine. Key steps include:

  • Amide Bond Formation : Use coupling agents like EDCI and NHS in dichloromethane under inert conditions (N₂) to activate the carboxylic acid .
  • Thioamide Modification : For thioamide analogs, reflux with P₄S₁₀ and hexamethyldisiloxane (HMDO) in benzene to convert oxo to thio groups .
  • Purification : Automated flash chromatography (e.g., 0–100% EtOAc/hexane gradient) is effective for isolating pure products .
  • Characterization : Confirm structure via ¹H/¹³C NMR, APCI-MS, and elemental analysis .

Basic: How can researchers validate the purity and identity of this compound?

Answer:

  • Chromatography : Use TLC (e.g., silica gel, 10% MeOH/CH₂Cl₂) to monitor reactions and confirm single spots .
  • Spectroscopy :
    • NMR : Analyze peak splitting patterns (e.g., biphenyl aromatic protons at δ 7.6–7.8 ppm; tetrahydropyran protons at δ 3.5–4.0 ppm) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via APCI-MS) .
  • Elemental Analysis : Match calculated and observed C/H/N/S percentages to verify purity .

Advanced: How can isomeric mixtures arising during synthesis be resolved and characterized?

Answer:

  • Chromatographic Separation : Use preparative HPLC or automated flash chromatography with gradients tailored to polarity differences (e.g., 70:30 hexane/EtOAc for diastereomers) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., COD entry 2230670 protocols) resolves absolute configurations .
  • Dynamic NMR : Detect conformational exchange in tetrahydropyran rings by variable-temperature ¹H NMR .

Advanced: What methodological considerations are critical for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified tetrahydropyran (e.g., 4-hydroxy vs. 4-methoxy) or biphenyl groups (e.g., fluorinated derivatives) to assess steric/electronic effects .
  • Biological Assays :
    • Enzyme Inhibition : Test against anthrax lethal factor (LF) using fluorogenic substrates (e.g., 50 µM compound, 1 hr incubation) .
    • Receptor Binding : Use radioligand displacement assays (e.g., TRP channels) with IC₅₀ calculations .
  • Data Analysis : Apply multivariate regression to correlate logP, steric bulk, and activity .

Advanced: How should researchers address contradictory biological activity data across assays?

Answer:

  • Assay Validation : Confirm target specificity using knockout models or orthogonal assays (e.g., SPR vs. enzymatic activity) .
  • Solubility Checks : Measure compound solubility in assay buffers (e.g., DMSO tolerance <1%) to rule out false negatives .
  • Metabolic Stability : Pre-incubate with liver microsomes (e.g., 30 min, 37°C) to assess degradation .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings (e.g., 80°C, 12 hr) to improve biphenyl formation .
  • Solvent Optimization : Replace benzene with safer alternatives (e.g., toluene) for thioamide synthesis .
  • Workflow Automation : Use continuous-flow reactors for amide coupling to reduce reaction times and improve reproducibility .

Advanced: How can computational tools enhance the design of derivatives?

Answer:

  • Docking Studies : Model interactions with targets (e.g., TRP channels) using AutoDock Vina to prioritize analogs .
  • QSAR Modeling : Train models on datasets (e.g., IC₅₀ values for 20 analogs) to predict bioactivity .
  • DFT Calculations : Optimize tetrahydropyran chair conformations to guide stereochemical design .

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